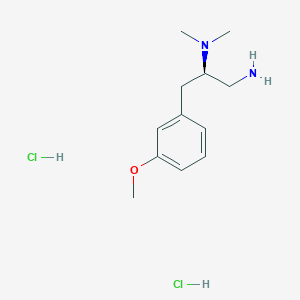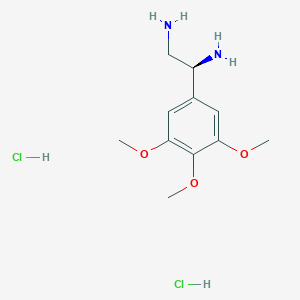
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of three methoxy groups attached to a phenyl ring, an ethane backbone, and two amine groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, followed by chromatographic techniques for enantiomeric resolution. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
科学研究应用
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
作用机制
The mechanism of action of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that interact with amine groups.
Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to therapeutic effects.
相似化合物的比较
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: These compounds share a similar phenyl ring structure with methoxy groups but differ in their ester functionalities.
3,4,5-Trimethoxycinnamamide derivatives: These compounds have a similar methoxy-substituted phenyl ring but differ in their amide functionalities.
Uniqueness:
Structural Uniqueness: The presence of both amine groups and methoxy groups in (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl provides unique reactivity and interaction profiles.
Functional Uniqueness: Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it distinct from other similar compounds.
属性
分子式 |
C11H20Cl2N2O3 |
|---|---|
分子量 |
299.19 g/mol |
IUPAC 名称 |
(1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1 |
InChI 键 |
ZXDFDUYTGXJQFW-YCBDHFTFSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H](CN)N.Cl.Cl |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


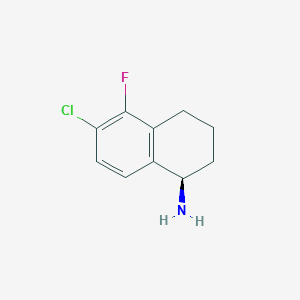
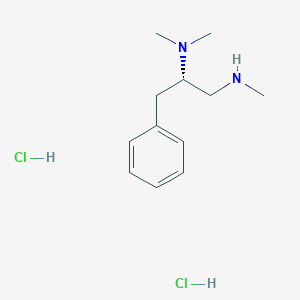
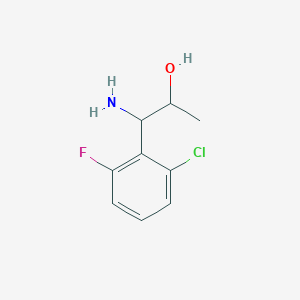
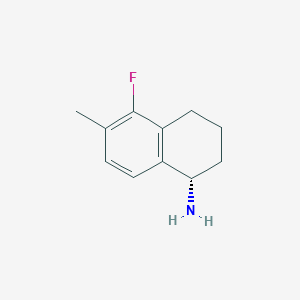
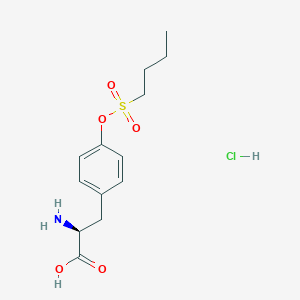
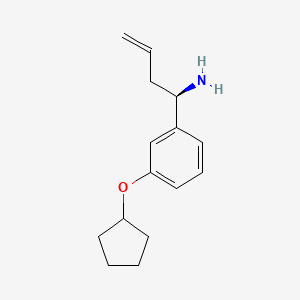
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)


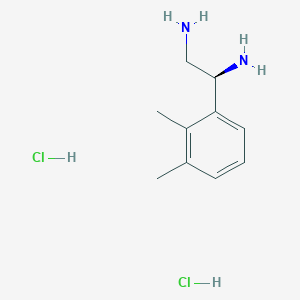
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
